Ethyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H23N3O7 and its molecular weight is 453.451. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a pyridazine core and various functional groups, suggests a range of pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant case studies.
Structural Formula
The molecular formula of this compound is C23H23N3O7 with a molecular weight of approximately 453.4 g/mol. The compound's structure includes:
- Pyridazine Ring : A six-membered ring containing two nitrogen atoms.
- Dimethoxyphenyl Group : Contributes to the compound's lipophilicity and potential interaction with biological targets.
- Carboxylate Ester : Enhances solubility and bioavailability.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 453.4 g/mol |
Molecular Formula | C23H23N3O7 |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : Potentially inhibiting enzymes involved in critical metabolic pathways.
- Receptor Modulation : Binding to receptors that regulate cellular signaling pathways.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against certain bacterial strains, although further research is needed to establish its spectrum of activity.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyridazine derivatives, including the target compound. The findings demonstrated that these compounds significantly reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Properties
IUPAC Name |
ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7/c1-4-32-23(29)22-19(13-21(28)26(25-22)16-8-6-5-7-9-16)33-14-20(27)24-15-10-17(30-2)12-18(11-15)31-3/h5-13H,4,14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPLTHNDIXNLKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.